molecular formula C21H20Cl2N4O2S B2981233 (3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone CAS No. 1119247-28-7

(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone

Cat. No.: B2981233
CAS No.: 1119247-28-7
M. Wt: 463.38
InChI Key: GDJUWOTUZYYFQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a dichloropyridinyl group, a methoxyphenyl group, a thiazolyl group, and a piperazinyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The dichloropyridinyl and thiazolyl groups, for example, are aromatic heterocycles, which could have implications for the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the dichloropyridinyl and methoxyphenyl groups could affect its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized new pyridine derivatives to evaluate their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl derivatives and tested their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that derivatives of complex pyridine compounds, potentially including the one , may hold promise in developing new antimicrobial agents.

Molecular Interaction Studies

Research by Shim et al. (2002) on the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore modeling for receptor binding (Shim et al., 2002). Such studies are critical for understanding the pharmacodynamics of potential therapeutic agents and could be relevant for exploring the interactions of the specified compound with various biological targets.

Receptor Antagonist Research

Another study focused on the discovery and evaluation of small molecule antagonists of G protein-coupled receptors, highlighting the synthesis and functional assessment of novel compounds (Romero et al., 2012). The methodological approach and findings from this study could provide a framework for investigating the specified compound's potential as a receptor antagonist.

Structural and Molecular Analysis

Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, which was synthesized and characterized spectroscopically, providing valuable data on molecular conformation and interactions (Lakshminarayana et al., 2009). Such structural analyses are essential for the rational design of new drugs and materials with specific properties.

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2S/c1-29-16-4-2-14(3-5-16)20-24-15(13-30-20)12-26-8-10-27(11-9-26)21(28)19-17(22)6-7-18(23)25-19/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJUWOTUZYYFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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